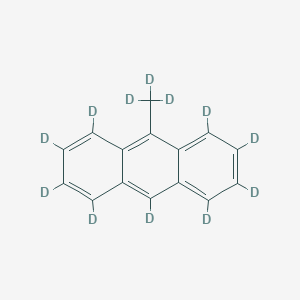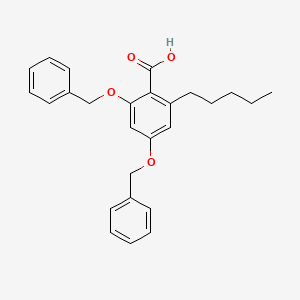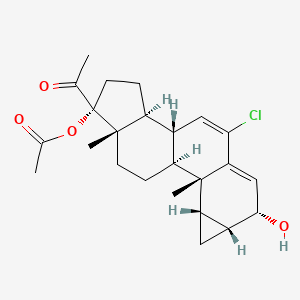
Tetraethoxy-D20-silane
Übersicht
Beschreibung
Tetraethoxy-D20-silane is a deuterated form of tetraethoxysilane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as its stability and reactivity. It is a colorless liquid that is soluble in organic solvents and reacts with water to form silicon dioxide and ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethoxy-D20-silane is synthesized through the alcoholysis of silicon tetrachloride with deuterated ethanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_2\text{D}_5\text{OD} \rightarrow \text{Si}(\text{OC}_2\text{D}_5)_4 + 4 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process typically includes:
Reaction Setup: Silicon tetrachloride is added to deuterated ethanol under an inert atmosphere to prevent moisture contamination.
Temperature Control: The reaction is carried out at a controlled temperature to optimize the reaction rate and minimize side reactions.
Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethoxy-D20-silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicon dioxide and deuterated ethanol.
Condensation: Forms siloxane bonds through the elimination of deuterated ethanol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to form siloxane networks.
Major Products:
Hydrolysis Product: Silicon dioxide (SiO2) and deuterated ethanol (C2D5OD).
Condensation Product: Polysiloxanes with varying chain lengths and structures.
Wissenschaftliche Forschungsanwendungen
Tetraethoxy-D20-silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of deuterated silica and other silicon-based materials.
Biology: Employed in the preparation of deuterated biomaterials for neutron scattering studies.
Medicine: Utilized in the development of deuterated drugs and diagnostic agents.
Industry: Applied in the production of high-purity silica for electronic and optical applications.
Wirkmechanismus
The mechanism of action of tetraethoxy-D20-silane involves the hydrolysis and condensation reactions that lead to the formation of silicon dioxide and siloxane networks. The molecular targets include water molecules and other reactive species that facilitate these reactions. The pathways involved are primarily hydrolysis and condensation, which are catalyzed by acids or bases.
Vergleich Mit ähnlichen Verbindungen
Tetraethoxysilane: The non-deuterated form of tetraethoxy-D20-silane.
Hexaethoxydisiloxane: A similar compound with two silicon atoms.
Octaethoxytrisiloxane: A similar compound with three silicon atoms.
Comparison: this compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly useful in research applications where isotopic labeling is required. Additionally, the deuterated form exhibits different reaction kinetics and stability, which can be advantageous in certain experimental setups.
Eigenschaften
IUPAC Name |
tetrakis(1,1,2,2,2-pentadeuterioethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDANWDWHJENH-DEHFLJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[Si](OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)


![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)



amino}acetic acid hydrochloride](/img/structure/B1436202.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)



![1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B1436209.png)
